N-Butyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide
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Overview
Description
N-Butyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . This particular compound is characterized by its unique structural features, which include a butyl group, an ethoxy group, and a propyl group attached to the indazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of 2-azidobenzaldehydes with amines to form the indazole core Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are often employed to achieve these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can be incorporated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Butyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Butyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-3-ethoxy-2-propyl-1H-indazole-6-carboxamide: Similar structure but with a different tautomeric form.
N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide: Similar structure but with a methyl group instead of a propyl group.
N-Butyl-3-ethoxy-2-propyl-2H-indazole-5-carboxamide: Similar structure but with the carboxamide group at a different position.
Uniqueness
N-Butyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl, ethoxy, and propyl groups in specific positions on the indazole core can influence its reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
919108-11-5 |
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Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-butyl-3-ethoxy-2-propylindazole-6-carboxamide |
InChI |
InChI=1S/C17H25N3O2/c1-4-7-10-18-16(21)13-8-9-14-15(12-13)19-20(11-5-2)17(14)22-6-3/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,21) |
InChI Key |
POEPDFXHKCEBPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)CCC |
Origin of Product |
United States |
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